POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

Catalog No.
S1822963
CAS No.
160894-98-4
M.F
C6H9ClN2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

CAS Number

160894-98-4

Product Name

POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

Molecular Formula

C6H9ClN2

Molecular Weight

0

Synonyms

POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) is a specialized conducting polymer known for its unique structural properties and applications in various fields, particularly in electronics and biomedicine. This polymer features a backbone of phenylenevinylene units that are substituted with 2-ethylhexyloxy groups, enhancing its solubility and processability. The presence of these bulky side groups also contributes to its thermal stability and photophysical properties, making it suitable for light-emitting applications .

Light-Emitting Diodes (LEDs)

One of the primary research areas for BEHP-PPV is in light-emitting diodes (LEDs). LEDs are electronic devices that convert electrical energy into light. BEHP-PPV's ability to emit light when subjected to an electric current makes it a potential candidate for LED development. Researchers have investigated BEHP-PPV in organic light-emitting diodes (OLEDs), a specific type of LED where the light-emitting layer is composed of organic materials.

Studies have shown that BEHP-PPV can produce light in the visible spectrum, ranging from green to red, depending on the processing conditions []. However, BEHP-PPV also suffers from limitations such as low efficiency and stability compared to traditional inorganic LED materials []. Research efforts are ongoing to address these limitations and improve the performance of BEHP-PPV-based LEDs.

Photovoltaic Cells

BEHP-PPV is also being explored for its potential applications in photovoltaic cells, also known as solar cells. These devices convert light energy from the sun into electrical energy. BEHP-PPV's ability to absorb light and generate electrical charge makes it a candidate material for organic photovoltaic cells (OPVs).

Similar to LEDs, BEHP-PPV faces challenges in OPV applications, including low power conversion efficiency and stability []. However, researchers continue to investigate methods to improve the performance of BEHP-PPV-based OPVs, making them potentially competitive with traditional inorganic solar cell materials.

Further research areas for BEHP-PPV include:

  • Chemical sensors: BEHP-PPV's sensitivity to specific chemicals makes it potentially useful for developing sensors for various applications.
  • Field-effect transistors: BEHP-PPV's ability to conduct electricity allows researchers to explore its potential use in transistors, which are fundamental components in electronic devices.
Typical of conjugated polymers. These include:

  • Oxidation: This reaction can lead to the formation of radical cations, which are crucial for charge transport in electronic devices.
  • Reduction: Reduction reactions can modify the electronic properties of the polymer, potentially enhancing its conductivity.
  • Substitution Reactions: The polymer can participate in substitution reactions that allow for further functionalization, enabling tailored properties for specific applications .

Research indicates that POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) exhibits promising biological activity. Its biocompatibility makes it suitable for biomedical applications such as drug delivery systems and biosensors. The polymer's ability to emit light can be harnessed in imaging techniques, providing a non-invasive method to monitor biological processes . Additionally, studies have shown its potential in photodynamic therapy due to its light-absorbing properties .

The synthesis of POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) typically involves the following methods:

  • Polymerization Techniques: Common methods include:
    • Suzuki Coupling: A cross-coupling reaction that allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
    • Stille Coupling: Another coupling method that utilizes organotin reagents to form conjugated polymers.
  • Solvent-Assisted Techniques: The use of solvents such as toluene or chloroform during synthesis helps in achieving higher molecular weights and better control over polymer morphology.
  • Post-synthesis Modifications: Further modifications can be performed to enhance the polymer's properties or introduce new functionalities .

POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) finds applications across various fields:

  • Electronics: Used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
  • Biomedical Devices: Its biocompatibility allows it to be utilized in drug delivery systems and biosensors.
  • Photonic Devices: Employed in light-emitting devices and sensors due to its luminescent properties .

Interaction studies involving POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene) have focused on its compatibility with various biological systems. Research has shown that this polymer can interact favorably with cell membranes, facilitating drug delivery. Additionally, studies highlight its potential interactions with proteins and nucleic acids, making it a candidate for use in gene therapy and other genetic applications .

Several compounds share structural similarities with POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene). Here are a few notable examples:

These compounds exhibit varying degrees of conductivity, stability, and biological compatibility. POLY(2-(2′,5′-bis(2-ethylhexyloxy)phenyl)-1,4-phenylenevinylene)'s unique combination of properties makes it particularly valuable in both electronic and biomedical applications.

Poly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene), commonly known as MEH-PPV, is a conjugated polymer that has garnered significant attention in the field of organic electronics due to its remarkable optical and electronic properties [1] [2]. The Gilch polymerization route stands out as one of the most widely employed synthetic methodologies for producing MEH-PPV with high molecular weight and good solubility in common organic solvents [4] [5].

The Gilch polymerization involves the base-induced polymerization of α,α'-dihalogenated monomers, typically 1,4-bis(halomethyl)benzene derivatives [5]. In the case of MEH-PPV synthesis, the reaction begins with the dehydrohalogenation of the monomer 2,5-bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene using a strong base, commonly potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) [4] [9]. This initial step generates a reactive p-quinodimethane intermediate, which subsequently undergoes polymerization to form the precursor polymer [5] [10].

The final step involves a second dehydrohalogenation to yield the fully conjugated MEH-PPV structure [4]. This method is particularly advantageous as it does not require complex premonomers or high-temperature conditions to produce polymers with very high molecular weights (>10^6 g/mol) [5]. The commercial availability of premonomers and their straightforward synthesis has made the Gilch polymerization industrially viable for producing high-quality MEH-PPV [5].

Solvent and Temperature Effects on Molecular Weight Control

The molecular weight of MEH-PPV significantly influences its physical and optoelectronic properties, making molecular weight control a critical aspect of the synthesis process [11] [14]. Both solvent choice and reaction temperature have been demonstrated to exert substantial effects on the molecular weight distribution of the resulting polymer [11] [22].

Research has shown that varying the polymerization temperature can lead to different molecular weight profiles while maintaining similar yields [22]. For instance, when using 1,4-dioxane as the solvent, polymerization conducted at temperatures ranging from 40°C to 98°C resulted in different molecular weight distributions [22]. Similarly, when THF was used as the solvent, reactions carried out at 25°C, 40°C, and 60°C produced polymers with varying molecular weights [22].

A comprehensive study on solvent effects revealed that n-pentane at 25°C provided optimal conditions for producing low molecular weight MEH-PPV (32 kg mol^-1) with a near-quantitative yield of 97% [11]. Conversely, toluene at 55°C was found to be ideal for synthesizing high molecular weight MEH-PPV (397 kg mol^-1) with a yield of 65% [11]. These findings demonstrate the significant impact of both solvent and temperature on controlling the molecular weight of MEH-PPV during Gilch polymerization.

The table below summarizes the effects of different solvents and temperatures on the molecular weight and yield of MEH-PPV synthesized via the Gilch route:

SolventTemperature (°C)Molecular Weight (kg mol^-1)Yield (%)
n-Pentane253297
THF2550-8275-85
THF40-6048-7570-80
Toluene5539765
1,4-Dioxane40-98Varies with temperatureSimilar across temperatures

The purification process also plays a crucial role in molecular weight control [22]. Typically, the polymer is purified by dissolving it in THF at 55-60°C, cooling the solution to 40-45°C, and precipitating the polymer by dropwise addition of methanol [22]. This procedure is often repeated to ensure the removal of side products and oligomers, resulting in a compact red solid with yields ranging from 75% to 85% [22].

Radical vs. Ionic Polymerization Pathways

The mechanism of chain growth in Gilch polymerization has been a subject of considerable debate, with both radical and ionic pathways proposed [9] [10]. Understanding the dominant mechanism is crucial for optimizing reaction conditions and controlling the properties of the resulting polymer [9] [13].

The radical mechanism involves the formation of a p-quinodimethane intermediate following the base-induced 1,6-elimination of hydrogen halide from the monomer [9]. This intermediate then undergoes spontaneous dimerization to form a diradical species, which initiates the polymerization process [5]. The polymer chain grows through the sequential addition of p-quinodimethane molecules at both chain ends, forming a precursor polymer that subsequently undergoes a second elimination to yield the fully conjugated MEH-PPV [5] [10].

Evidence supporting the radical mechanism includes the inhibition of polymerization by radical scavengers such as 2,2-diphenylpicrylhydrazyl (DPPH) and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) [13]. Additionally, the molecular weight of the polymer decreases with the addition of radical chain transfer agents like carbon tetrabromide (CBr4), further supporting a radical pathway [13].

In contrast, proponents of the ionic mechanism argue that the polymerization proceeds through anionic intermediates [9]. This view is based on observations that monofunctional benzyl halides, which could potentially act as anionic initiators, appear to influence the molecular weight of the resulting polymer [9] [24]. However, recent studies have challenged this interpretation, suggesting that these additives may instead affect the physical properties of the reaction mixture rather than directly participating in the polymerization mechanism [24].

A comprehensive reevaluation of the evidence by Rehahn and colleagues concluded that the initial dehydrohalogenation of the monomer represents an E2-type 1,6-elimination without anionic intermediates, and that anionic chain propagation does not play a significant role in standard Gilch syntheses [9] [10]. Instead, the polymerization predominantly proceeds via radical chain polymerization, with the growing species being α,ω-macro-diradicals [9]. Unlike conventional radical polymerizations, recombination of these diradicals does not cause chain termination, which partly explains the formation of very high molecular weight polymers [9].

The solvent and base used in the reaction can influence the mechanism [5] [13]. For instance, when THF is used as the solvent and potassium tert-butoxide as the base, the polymerization has been shown to proceed via a radical chain growth mechanism, as verified by spectroscopic methods (UV-Vis, NMR, EPR spectroscopy) and radical trapping experiments [5].

Ring-Opening Metathesis Polymerization (ROMP) Approaches

Ring-Opening Metathesis Polymerization (ROMP) represents an alternative synthetic route for MEH-PPV that offers enhanced control over the molecular weight and polydispersity of the resulting polymer [6] [7]. This approach utilizes the ring-opening of strained cyclic olefins, specifically [2.2]paracyclophanedienes, to produce well-defined polymers with controlled architectures [6] [12].

The ROMP synthesis of MEH-PPV begins with the preparation of a suitable monomer, typically 4,12-di-2'-ethylhexyloxy-7,15-dimethoxy-[2.2]paracyclophane-1,9-diene [7]. This monomer is then subjected to ring-opening metathesis polymerization using a transition metal catalyst, commonly a Grubbs catalyst [7] [12]. The reaction proceeds through a metallacycle intermediate formed after a 2+2 cycloaddition, with the 2+2 cycloaddition being the rate-determining step when using a third-generation Grubbs catalyst [12].

A significant advantage of the ROMP approach is the excellent control it provides over the molecular weight and polydispersity of the resulting polymer [6] [7]. For instance, polymers with number-average molecular weights (Mn) ranging from 11,200 to 34,100 g/mol and polydispersity indices (PDI) as low as 1.18 to 1.28 have been reported [7]. This level of control is difficult to achieve with the Gilch polymerization method, which typically produces polymers with broader molecular weight distributions [4] [9].

The ROMP-synthesized MEH-PPV exhibits similar optical and electronic properties to those produced via the Gilch route [7]. The absorption maxima (λmax) of ROMP-derived MEH-PPV in THF solution range from 444 to 467 nm, with molar extinction coefficients (ε) between 26,400 and 32,500 M^-1 cm^-1 [7]. In film form, the absorption maxima are similar, ranging from 444 to 462 nm [7]. The photoluminescence maxima (λPL) are around 552 nm in THF solution and 592 nm in film form [7].

The table below compares the properties of MEH-PPV synthesized via ROMP with different molecular weights:

SampleMn (g/mol)PDI (Mw/Mn)λmax in THF (nm)λmax in film (nm)λPL in THF (nm)λPL in film (nm)
3a34,1001.28456458552592
3b23,8001.21467462552592
3c16,0001.22455458552592
3d11,2001.18444444550592

Despite its advantages, the ROMP approach to MEH-PPV synthesis has some limitations. The preparation of the [2.2]paracyclophanediene monomer is more complex compared to the monomers used in the Gilch route [7]. Additionally, the ROMP method typically requires more expensive catalysts and more stringent reaction conditions, including the exclusion of oxygen and moisture [7] [12].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of MEH-PPV, offering significant advantages in terms of reaction time, efficiency, and control over polymer properties [6] [7]. This approach utilizes microwave dielectric heating to accelerate chemical reactions, resulting in faster reaction rates and often higher yields compared to conventional heating methods [7] [21].

The microwave-assisted synthesis of MEH-PPV via Ring-Opening Metathesis Polymerization (ROMP) has been particularly successful [6] [7]. In this approach, a [2.2]paracyclophanediene monomer, such as 4,12-di-2'-ethylhexyloxy-7,15-dimethoxy-[2.2]paracyclophane-1,9-diene, is subjected to ROMP using a Grubbs catalyst under microwave irradiation [7]. The reaction is typically conducted in a sealed tube using a microwave reactor with a maximum power output of 300 W [7]. The reaction temperature (usually around 80°C) is reached in approximately 100 seconds, and the polymerization is allowed to proceed for a specified time, typically 1 hour [7].

A detailed procedure for the microwave-assisted ROMP synthesis of MEH-PPV involves the following steps [7]:

  • A microwave reactor tube is filled with the [2.2]paracyclophanediene monomer and sealed.
  • The tube is purged with vacuum and filled with argon.
  • A stock solution of a third-generation Grubbs catalyst in anhydrous 1,2-dichloroethane is prepared and a precise volume is injected into the tube containing the monomer.
  • The tube is placed on a vortex mixer for 1 minute to ensure homogeneous mixing.
  • The tube is transferred to a microwave reactor and heated at 80°C for 1 hour.
  • After cooling to room temperature, excess ethyl vinyl ether is added to quench the reaction.
  • The mixture is stirred for an additional 20 hours at room temperature.
  • The solvent is removed under reduced pressure, and the crude polymer is purified by redissolving in dichloromethane and precipitating in methanol.

This method has been reported to yield MEH-PPV with a recovered yield of 85% [7]. The resulting polymer exhibits a number-average molecular weight (Mn) of 11,200 g/mol with a polydispersity index (PDI) of 1.18, indicating excellent control over the molecular weight distribution [7].

Microwave-assisted synthesis offers several advantages over conventional heating methods for the preparation of MEH-PPV [7] [21]. The rapid and uniform heating provided by microwave irradiation leads to faster reaction rates and often higher yields [7]. Additionally, the controlled heating conditions allow for better reproducibility and control over the polymer properties, including molecular weight and polydispersity [7].

The microwave-assisted approach has also been applied to other synthetic routes for MEH-PPV, including modifications of the Gilch polymerization [5] [21]. In these cases, microwave irradiation has been used to accelerate the base-induced elimination and polymerization steps, resulting in shorter reaction times and often improved polymer properties [5] [21].

Post-Polymerization Functionalization Strategies

Post-polymerization functionalization (PPF) represents a versatile approach for modifying the properties of MEH-PPV after its synthesis, allowing for the introduction of various functional groups onto the polymer backbone [15] [28]. This strategy is particularly valuable as it enables the tuning of the polymer's physical, optical, and electronic properties without altering its fundamental conjugated structure [15] [30].

One of the most significant challenges in the post-polymerization functionalization of conjugated polymers like MEH-PPV is the preservation of the π-conjugated backbone, which is essential for maintaining the polymer's optoelectronic properties [15] [28]. Various strategies have been developed to address this challenge, focusing on selective modifications that do not disrupt the conjugation [15] [30].

A notable approach for the post-polymerization functionalization of MEH-PPV involves the direct modification of the aromatic backbone through nucleophilic aromatic substitution (SNAr) reactions [15]. This method allows for the introduction of various functional groups onto the polymer backbone in a controlled manner, enabling the tuning of physical and optoelectronic properties within a batch of consistent molecular weight and dispersity [15]. The approach is particularly valuable for creating multifunctional polymers capable of participating in orthogonal bioconjugation reactions [15].

Another strategy involves the modification of the side chains of MEH-PPV, particularly the alkoxy groups [17] [30]. This approach allows for the introduction of various functional groups without directly affecting the conjugated backbone, thereby preserving the polymer's electronic properties while altering its physical characteristics such as solubility and processability [17] [30].

Thermal annealing has also been explored as a post-polymerization treatment to manipulate the conformation of MEH-PPV chains, particularly when the polymer is embedded in a host matrix [16]. This approach can lead to the coexistence of different aggregate forms, such as H- and J-aggregates, which exhibit distinct photophysical properties [16]. The combination of an appropriate host matrix and thermal annealing offers a method to control the photophysical properties of MEH-PPV without chemical modification [16].

Chemical modifications of the phenylene units in MEH-PPV have been achieved through the insertion of benzyl substituents, resulting in changes to the polymer's solubility and color [17]. These modifications can shift the color of MEH-PPV from its characteristic red-orange to violet, expanding its potential applications in optoelectronic devices [17].

The incorporation of quantum dots, such as cesium lead bromide (CsPbBr3) perovskite quantum dots, into MEH-PPV has been investigated as a means to tune the optical properties of the polymer [18]. This approach results in improved crystallinity and changes in the electronic states within the forbidden bandgap of the hybrid material, leading to enhanced non-radiative energy transfer processes that are valuable for optoelectronic applications [18].

Dates

Last modified: 08-15-2023

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